molecular formula C12H11NO6 B14092490 Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate

Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate

Cat. No.: B14092490
M. Wt: 265.22 g/mol
InChI Key: IFQPDXVGUCWKBF-AATRIKPKSA-N
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Description

Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a conjugated (1E)-propenyl moiety with a methoxycarbonyl group. The (1E)-configuration denotes a trans geometry in the α,β-unsaturated ester system. This compound’s structure combines electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-nitrobenzoate

InChI

InChI=1S/C12H11NO6/c1-18-11(14)6-5-8-3-4-9(12(15)19-2)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+

InChI Key

IFQPDXVGUCWKBF-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate typically involves the esterification of 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-[(1E)-3-carboxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.

    Reduction: Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-aminobenzoate.

    Substitution: 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl 3-Nitrobenzoate
  • Structure : Lacks the propenyl-methoxycarbonyl substituent at the 4-position.
  • Synthesis: Prepared via nitration of methyl benzoate using HNO₃/H₂SO₄, yielding 53% pure product with a melting point of 75–77°C .
  • Spectral Data: IR: 1725 cm⁻¹ (C=O ester), 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching), 1280 cm⁻¹ (C–O ester) .
b) 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl α-methyl-4-(2-methylpropyl)benzeneacetate
  • Structure : Shares the (1E)-propenyl-ester motif but includes a nitrooxybutoxy chain and a bulky benzeneacetate group .
  • Comparison : The elongated nitrooxybutoxy chain enhances molecular weight (CAS RN: 302543-78-8) and likely reduces solubility in polar solvents. The bulky substituents may sterically hinder reactions at the aromatic ring.
c) Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate
  • Structure: Features a pyrazole-amino substituent at the 4-position instead of the propenyl group .
  • Crystal Properties : Exhibits hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, leading to distinct solid-state packing .

Physicochemical and Spectral Properties

Property Methyl 4-[(1E)-3-Methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate Methyl 3-Nitrobenzoate Pyrazole Derivative Nitrooxybutoxy Derivative
Molecular Weight ~295.25 g/mol (estimated) 181.15 g/mol 292.25 g/mol >500 g/mol (estimated)
Melting Point Not reported 75–77°C Not reported Not reported
Key Functional Groups Nitro, ester, α,β-unsaturated ester Nitro, ester Nitro, ester, pyrazole Nitrooxy, ester, benzeneacetate
Spectral Features (IR) Expected peaks: ~1725 (ester C=O), 1530/1350 (NO₂) Confirmed Not reported Not reported

Biological Activity

Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate, also known as a derivative of nitrobenzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO5C_{12}H_{11}NO_5 with a molecular weight of approximately 249.22 g/mol. The compound features a methoxy group and a nitro group that play critical roles in its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies have shown that compounds with similar structures significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells by blocking EGF-induced chemotaxis and chemokinesis, suggesting a mechanism involving the disruption of actin polymerization and cell adhesion pathways .

Case Study: Inhibition of Tumor Cell Migration

A high-throughput screening identified several nitrobenzoic acid derivatives as effective inhibitors of tumor cell migration. Specifically, one study reported that a related compound inhibited migration in nine different tumor cell lines, indicating a broad spectrum of activity against cancer metastasis .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds in this class have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comparative study evaluated the minimum inhibitory concentration (MIC) of related compounds against several bacterial strains:

Compound Bacterial Strain MIC (mg/mL)
Methyl 4-nitrobenzoateStaphylococcus aureus0.015
Methyl 4-nitrobenzoateEscherichia coli0.030
Methyl 4-nitrobenzoateListeria monocytogenes0.008

These results suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models.

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